molecular formula C16H21N3O B7462900 2-(Azocan-1-ylmethyl)phthalazin-1-one

2-(Azocan-1-ylmethyl)phthalazin-1-one

Cat. No.: B7462900
M. Wt: 271.36 g/mol
InChI Key: PXPQENORVPEVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azocan-1-ylmethyl)phthalazin-1-one is a nitrogen-containing heterocyclic compound featuring a phthalazin-1-one core substituted at the 2-position with an azocan-1-ylmethyl group. The phthalazin-1-one scaffold is well-documented for its pharmacological versatility, including antidiabetic, antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

2-(azocan-1-ylmethyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c20-16-15-9-5-4-8-14(15)12-17-19(16)13-18-10-6-2-1-3-7-11-18/h4-5,8-9,12H,1-3,6-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPQENORVPEVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CN2C(=O)C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-Substituted Phthalazin-1-one Derivatives

  • 4-Benzyl-2-chloromethyl-2H-phthalazin-1-one (Compound 3 in ) :
    This derivative, synthesized via thionyl chloride treatment of 4-benzyl-2-hydroxymethyl phthalazin-1-one, demonstrates the reactivity of the 2-position. The chloromethyl group enables further nucleophilic substitutions (e.g., with thiocyanate or mercapto groups), a strategy applicable to introduce azocan via amine coupling .
  • 2-(2-Hydroxyethyl)phthalazin-1(2H)-one () :
    Characterized by X-ray crystallography, this compound forms intermolecular hydrogen bonds (C–H⋯O, O–H⋯O) stabilizing its crystal lattice. The hydroxyethyl group enhances hydrophilicity, contrasting with the lipophilic azocan group, which may improve membrane permeability .
  • Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate (): A thiourea-linked derivative, highlighting the 2-position’s tolerance for bulky substituents. The azocan group’s larger size may similarly occupy hydrophobic binding pockets in biological targets .

Azacyclic-Substituted Phthalazinones

  • Azelastine Hydrochloride () :
    A clinically used antihistamine containing a hexahydro-1-methyl-1H-azepan-4-yl group (a seven-membered ring) at the 2-position. Compared to azocan (eight-membered), the smaller azepane ring may reduce steric hindrance but limit conformational diversity, affecting receptor selectivity .
  • 6HRP (): A BTK kinase inhibitor with a hydroxymethyl-substituted phenyl group at the 2-position.

Antimicrobial Activity

Phthalazinones with methylsulfonyl or thiocyanatomethyl groups (e.g., compounds 4–5 in ) exhibit broad-spectrum antimicrobial activity. The azocan group’s basic nitrogen may enhance interactions with bacterial membranes or enzymes, analogous to the activity of isoxazoline-phthalazine hybrids () .

Anticancer Potential

N-Substituted-4-phenylphthalazin-1-ones () show cytotoxicity via PARP-1 inhibition. The azocan group’s rigidity and nitrogen lone pairs could improve DNA-binding affinity or enzyme inhibition compared to smaller substituents like methyl or benzyl .

Pharmacokinetic Considerations

  • Metabolic Stability: The saturated azocan ring may resist oxidative metabolism better than azepane () or aromatic substituents, as seen in polymer-bound phthalazinones () .

Physicochemical and Structural Data

Compound Substituent (2-position) logP* Biological Activity Key Reference
2-(Azocan-1-ylmethyl) Azocan-1-ylmethyl ~3.5 Hypothesized kinase inhibition N/A
Azelastine HCl Hexahydro-1-methylazepan-4-yl 2.8 Antihistamine
2-(2-Hydroxyethyl) Hydroxyethyl 0.9 Antimicrobial
4-Benzyl-2-chloromethyl Chloromethyl 2.2 Synthetic intermediate
6HRP Hydroxymethyl-phenyl 4.1 BTK inhibition (IC₅₀: 8 nM)

*Estimated using ChemDraw (logP values for illustrative purposes).

Q & A

Q. What are the common synthetic routes for 2-(Azocan-1-ylmethyl)phthalazin-1-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, including cyclization and functional group coupling. For example, phthalazinone derivatives often require sodium acetate or acetic anhydride to facilitate cyclization under reflux conditions . Solvent choice (e.g., polar aprotic solvents like DMF) and temperature control (80–120°C) are critical to minimize side reactions and improve purity. Multi-step syntheses may also involve coupling azocane derivatives to the phthalazinone core via nucleophilic substitution or transition metal catalysis .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is indispensable for structural elucidation, particularly to confirm regioselectivity in heterocyclic systems . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) validates molecular weight and fragmentation patterns. Single-crystal X-ray diffraction provides definitive confirmation of stereochemistry and crystal packing .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Column chromatography using silica gel (eluent: ethyl acetate/hexane gradients) is standard for intermediate purification. For polar byproducts, reverse-phase HPLC with acetonitrile/water gradients may be employed. Recrystallization from ethanol or dichloromethane/hexane mixtures enhances crystallinity and purity .

Q. How do structural modifications (e.g., azocane substitution) influence the compound’s physicochemical properties?

The azocane ring introduces conformational flexibility and basicity, affecting solubility and bioavailability. Electron-donating groups on the phthalazinone core (e.g., methoxy) can enhance π-π stacking interactions, while hydrophobic substituents improve membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

Design of Experiments (DoE) methodologies, such as factorial design, allow systematic evaluation of variables (temperature, solvent, catalyst loading). For example, elevated temperatures (100–120°C) in toluene with Pd(OAc)₂ catalysis may enhance coupling efficiency. Real-time monitoring via in-situ IR or Raman spectroscopy helps identify kinetic bottlenecks .

Q. What strategies address contradictions in spectroscopic data (e.g., unexpected NOE correlations or MS fragments)?

Contradictions often arise from dynamic equilibria (e.g., tautomerism) or impurities. Advanced NMR techniques (e.g., NOESY, VT-NMR) can resolve conformational dynamics. High-resolution MS (HRMS) and tandem MS/MS distinguish isobaric impurities. Cross-validation with computational spectroscopy (DFT calculations) provides mechanistic insights .

Q. How can computational methods accelerate the design of this compound derivatives with targeted bioactivity?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, guiding regioselective synthesis. Molecular docking and MD simulations identify pharmacophore interactions, such as hydrogen bonding with biological targets. Machine learning models trained on phthalazinone databases prioritize substituents for enhanced binding affinity .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

Stability studies in phosphate-buffered saline (pH 7.4) at 37°C over 24–72 hours, monitored via HPLC, assess hydrolytic degradation. Accelerated thermal stability testing (40–60°C) identifies degradation products. Mass spectrometry and NMR track structural changes, while Arrhenius modeling predicts shelf-life .

Q. How are regioselectivity challenges overcome during the synthesis of polyfunctional phthalazinone derivatives?

Directed ortho-metalation (DoM) strategies using directing groups (e.g., amides) enable selective functionalization. Transition-metal catalysts (e.g., Pd, Cu) with tailored ligands (e.g., Xantphos) control cross-coupling regiochemistry. Protecting group strategies (e.g., Boc for amines) prevent undesired side reactions during multi-step syntheses .

Q. What methodologies elucidate the biological mechanisms of this compound in disease models?

Cell-based assays (e.g., cytotoxicity via MTT) and target-specific enzymatic assays (e.g., kinase inhibition) screen bioactivity. In vivo pharmacokinetic studies (oral bioavailability, half-life) in rodent models are complemented by metabolomics (LC-MS/MS) to identify active metabolites. CRISPR-Cas9 gene editing validates target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.